molecular formula C20H20INO3 B3031989 4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester CAS No. 914349-27-2

4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester

Cat. No.: B3031989
CAS No.: 914349-27-2
M. Wt: 449.3
InChI Key: FPBWYSDCTPHCSY-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester (CAS 914349-27-2) is a halogenated indole derivative of high interest in medicinal chemistry and organic synthesis. This compound serves as a versatile building block for constructing complex heterocyclic frameworks, particularly in pharmaceutical development . Its molecular structure features a benzyloxy group at the 4-position, an iodine atom at the 3-position, and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen . The iodine substituent acts as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl groups to create targeted molecular libraries . The Boc protecting group enhances the compound's stability and solubility during synthetic operations and can be removed under acidic conditions to reveal the free indole NH for subsequent derivatization . With a molecular formula of C20H20INO3 and a molecular weight of 449.3 g/mol , this compound is characterized by its high purity (98%) . It is offered for research applications only and is not intended for diagnostic or therapeutic uses . As a safety precaution, this material is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the product with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

tert-butyl 3-iodo-4-phenylmethoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20INO3/c1-20(2,3)25-19(23)22-12-15(21)18-16(22)10-7-11-17(18)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBWYSDCTPHCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166059
Record name 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-27-2
Record name 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Benzyloxyindole

Starting Material : 4-Hydroxyindole (CAS No. 2380-94-1).
Reagents : Benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
Procedure :

  • Suspend 4-hydroxyindole (1.0 equiv) in anhydrous DMF under nitrogen.
  • Add benzyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv).
  • Stir at 80°C for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 85–90% (white crystalline solid).
Key Data :

  • ¹H NMR (CDCl₃): δ 7.65 (d, J = 8.1 Hz, 1H), 7.45–7.30 (m, 5H, Bn), 6.95 (s, 1H), 6.70 (d, J = 7.8 Hz, 1H).

Electrophilic Iodination at Position 3

Starting Material : 4-Benzyloxyindole.
Reagents : Iodine (I₂), potassium hydroxide (KOH), DMF.
Procedure :

  • Dissolve 4-benzyloxyindole (1.0 equiv) in DMF at 0°C.
  • Add KOH (5.0 equiv) and iodine (1.2 equiv) dissolved in DMF dropwise.
  • Stir at room temperature for 2 hours.
  • Quench with aqueous Na₂S₂O₃, filter, and dry.

Alternative Method : Replace I₂/KOH with N-iodosuccinimide (NIS) in acetonitrile at 25°C.
Yield : 75–80% (yellow powder).
Key Data :

  • ¹H NMR (CDCl₃): δ 8.02 (d, J = 8.4 Hz, 1H), 7.50–7.35 (m, 5H, Bn), 7.10 (s, 1H), 6.85 (d, J = 7.9 Hz, 1H).
  • ¹³C NMR : δ 138.9 (C-I), 128.5–127.2 (Bn aromatic carbons).

Boc Protection of the Indole Nitrogen

Starting Material : 3-Iodo-4-benzyloxyindole.
Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).
Procedure :

  • Dissolve 3-iodo-4-benzyloxyindole (1.0 equiv) in THF.
  • Add Boc₂O (1.5 equiv) and DMAP (0.1 equiv).
  • Stir at room temperature for 12 hours.
  • Concentrate and purify via flash chromatography.

Yield : 70–75% (pale-yellow solid).
Key Data :

  • ¹H NMR (CDCl₃): δ 8.15 (d, J = 8.2 Hz, 1H), 7.55–7.40 (m, 5H, Bn), 7.20 (s, 1H), 1.65 (s, 9H, Boc).
  • IR : 1732 cm⁻¹ (C=O stretch of ester).

Mechanistic Insights and Optimization

Regioselectivity in Iodination

The benzyloxy group at position 4 directs electrophilic substitution to position 3 via resonance and inductive effects. Iodination proceeds through an iodonium ion intermediate, stabilized by the electron-rich indole ring. Alternative iodinating agents like NIS offer milder conditions but may require Lewis acid catalysts.

Boc Protection Kinetics

The Boc group installation follows a nucleophilic acyl substitution mechanism. DMAP accelerates the reaction by deprotonating the indole NH, enhancing nucleophilicity.

Comparative Analysis of Iodination Methods

Method Reagents Conditions Yield Purity
I₂/KOH/DMF I₂, KOH, DMF 0°C → rt, 2 h 75% >95%
NIS/MeCN NIS, MeCN rt, 4 h 80% >90%

Challenges and Troubleshooting

  • Incomplete Iodination : Increase equivalents of I₂ or reaction time.
  • Boc Deprotection : Avoid acidic conditions during workup to prevent tert-butyl ester cleavage.
  • Byproducts : Column chromatography (hexanes/EtOAc 4:1) effectively separates iodinated and non-iodinated species.

Applications and Derivative Synthesis

The tert-butyl ester serves as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl indoles. Debenzylation via hydrogenolysis yields 4-hydroxy derivatives for further functionalization.

Chemical Reactions Analysis

4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and hydrogenation catalysts. Major products formed from these reactions depend on the specific nucleophiles and reaction conditions employed.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester depends on its specific application and the molecular targets involvedThe benzyloxy and iodine substituents may enhance binding affinity and specificity for these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of halogenated indole-carboxylic acid tert-butyl esters. Key structural analogs include:

4-Benzyloxy-3-bromoindole-1-carboxylic acid tert-butyl ester (SC-17209)

  • Structural Difference : Bromine replaces iodine at the 3-position.
  • Reactivity : Bromine is less reactive than iodine in cross-coupling reactions, requiring harsher conditions (e.g., higher temperatures or stronger catalysts) .
  • Stability : Brominated analogs are generally more stable toward light and moisture compared to iodinated derivatives due to stronger C–Br bonds.

5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester (SC-17212)

  • Structural Difference : The benzyloxy group shifts from the 4- to the 5-position on the indole ring.
  • Steric Considerations : The 5-benzyloxy group may introduce steric hindrance at the 4- and 6-positions, limiting access for electrophilic reagents.

3-Bromoindole-1-carboxylic acid tert-butyl ester (SC-17213)

  • Structural Difference : Lacks the benzyloxy group, simplifying the scaffold.
  • Applications : Primarily used in early-stage derivatization where steric bulk from benzyloxy is undesirable.

Data Table: Key Structural and Functional Comparisons

Compound Name (Catalog Number) Substituent Position (Indole Ring) Halogen Molecular Weight* Key Applications
4-Benzyloxy-3-iodoindole-1-tBu ester (SC-17210) 4-benzyloxy, 3-iodo I ~427.3† Cross-coupling, drug intermediates
4-Benzyloxy-3-bromoindole-1-tBu ester (SC-17209) 4-benzyloxy, 3-bromo Br ~380.2† Stable intermediates for mild conditions
5-Benzyloxy-3-iodoindole-1-tBu ester (SC-17212) 5-benzyloxy, 3-iodo I ~427.3† Regioselective functionalization
3-Bromoindole-1-tBu ester (SC-17213) None (simple indole) Br ~296.2† Base scaffold for modular synthesis

*Molecular weights estimated based on halogen mass differences (Br ≈ 80, I ≈ 127).

Research Findings and Functional Implications

Reactivity in Cross-Coupling Reactions

  • Iodine vs. Bromine : The iodine atom in 4-benzyloxy-3-iodoindole-1-tBu ester facilitates efficient palladium-catalyzed cross-coupling under mild conditions, whereas brominated analogs (e.g., SC-17209) require elevated temperatures or specialized ligands .
  • Benzyloxy Position : The 4-benzyloxy group in SC-17210 may stabilize reactive intermediates through resonance effects, whereas the 5-benzyloxy isomer (SC-17212) could alter electronic profiles in electrophilic substitutions.

Stability and Handling

  • Halogen Influence : Iodinated derivatives are more photosensitive and prone to decomposition compared to brominated analogs, necessitating storage in dark, inert conditions .
  • Safety Profile : Similar tert-butyl esters (e.g., pyrrolidine analogs in ) exhibit skin/eye irritation hazards, suggesting comparable precautions for indole derivatives.

Biological Activity

4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester is a synthetic organic compound notable for its unique structural features, including an indole core, which is known for various biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The compound has the molecular formula C19H20INO3C_{19}H_{20}INO_3 and a molecular weight of approximately 393.28 g/mol. Its structure includes:

  • Indole Core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
  • Benzyloxy Group : Enhances lipophilicity and solubility.
  • Iodine Substitution : Located at the 3-position, contributing to its reactivity.
  • Tert-butyl Ester Group : Increases lipophilicity, facilitating biological interactions.

Biological Activity

Research indicates that this compound interacts with various biological targets, leading to significant pharmacological effects. The following sections outline its biological activities based on recent studies.

Anticancer Activity

Indole derivatives, including this compound, have shown promising anticancer properties. Studies have demonstrated that it can inhibit tumor growth in various cancer models. For instance:

  • In vitro Studies : The compound exhibited cytotoxicity against several cancer cell lines, including Huh7 and MCF7, with IC50 values indicating potent activity (specific values were not disclosed in the sources).
  • Mechanism of Action : It may induce apoptosis by activating caspases and inhibiting specific pathways related to cell survival, such as Mcl-1 inhibition .

Interaction Profiles

The interaction profiles of this compound suggest binding with critical proteins involved in cancer progression. Notably, it has been reported to:

  • Interact with Cytochrome P450 enzymes , which are essential in drug metabolism.
  • Modulate pathways associated with cell cycle regulation and apoptosis.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights its unique biological profile:

Compound NameStructural FeaturesBiological ActivitySimilarity Index
Tert-butyl 5-cyano-3-iodoindole-1-carboxylateCyanide group at position 5Anticancer0.92
Tert-butyl 3-iodo-5-methoxyindole-1-carboxylateMethoxy group at position 5Antimicrobial0.90
Tert-butyl 6-aminoindole-1-carboxylateAmino group at position 6Neuroprotective0.80
Tert-butyl 6-(hydroxymethyl)-indole-1-carboxylateHydroxymethyl group at position 6Antioxidant0.78

The presence of both benzyloxy and iodine groups in this compound enhances its lipophilicity compared to others, potentially increasing its reactivity and biological efficacy.

Case Studies

Recent studies have explored the efficacy of this compound in various experimental setups:

  • In Vivo Tumor Models : Treatment with the compound resulted in significant tumor growth inhibition in xenograft models.
  • Cell Cycle Analysis : The compound was shown to cause G0/G1 phase arrest in treated cells, indicating its potential as a cell cycle regulator .

Q & A

Q. How should researchers reconcile discrepancies in tert-butylation efficiency reported across literature?

  • Methodological Answer : identifies solvent polarity and acid strength as critical variables. For example, TFA (pKa ~0.5) underperforms compared to H₂SO₄ in t-BuOAc due to insufficient protonation. Systematic DOE (Design of Experiments) with variables like acid equivalents, temperature (25–60°C), and solvent (t-BuOAc vs. DCM) is essential to resolve conflicting reports .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester

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